![molecular formula C25H29ClN2OS B2752484 N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide CAS No. 554404-35-2](/img/structure/B2752484.png)
N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide, also known as BTA-EG6, is a synthetic compound that has been widely studied for its potential use in scientific research. BTA-EG6 belongs to a class of compounds known as thiazoles, which have been found to exhibit a range of biological activities.
Aplicaciones Científicas De Investigación
Glutaminase Inhibition for Cancer Therapy
Glutaminase inhibitors, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have been explored for their therapeutic potential in cancer. These compounds serve as allosteric inhibitors of kidney-type glutaminase (GLS), a key enzyme in cancer metabolism. Structure-activity relationship (SAR) studies have identified potent GLS inhibitors with improved drug-like properties and aqueous solubility, highlighting their potential in attenuating the growth of human lymphoma cells both in vitro and in vivo (Shukla et al., 2012).
Anti-Tumor Agents
Compounds incorporating the thiazole moiety, specifically 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes, have been synthesized and evaluated for their anti-tumor activities. These compounds showed promising activities against hepatocellular carcinoma cell lines, indicating their potential as anticancer agents (Gomha et al., 2016).
Optoelectronic Properties
Thiazole-based compounds have also been studied for their optoelectronic properties. For instance, thiazole-containing monomers were synthesized and used to produce conducting polymers through electrochemical polymerization. These polymers exhibited optical band gaps and switching time, suitable for applications in optoelectronic devices (Camurlu & Guven, 2015).
Fluorescent Probes for Cysteine Detection
A novel benzothiazole-based fluorescent probe has been developed for the detection of cysteine, demonstrating high selectivity and sensitivity. This probe, designed with benzothiazole and chloroacetate groups, has applications in biological imaging and diagnostics, including the development of paper test strip systems for convenient cysteine detection (Yu et al., 2018).
White Organic Light Emitting Diodes (WOLEDs)
Thiazolo[5,4-d]thiazole-based compounds have been utilized in the development of WOLEDs. These compounds undergo excited-state intramolecular proton transfer (ESIPT) reactions, allowing for the reversible tuning of emission colors. The fabrication of a WOLED based on these principles demonstrates the potential of thiazole derivatives in advanced lighting and display technologies (Zhang et al., 2016).
Propiedades
IUPAC Name |
N-[4,5-bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN2OS/c1-24(2,3)18-11-7-16(8-12-18)21-22(30-23(28-21)27-20(29)15-26)17-9-13-19(14-10-17)25(4,5)6/h7-14H,15H2,1-6H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQRVFCPURLCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCl)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid](/img/structure/B2752403.png)
![methyl 4-[[2-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2752404.png)



![9-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2752411.png)


![(Z)-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2752417.png)

![N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2752420.png)
![[2,4-Bis(propan-2-yl)phenyl]boronic acid](/img/structure/B2752421.png)
